2,1,3-苯并噻二唑-4,7-二腈

描述

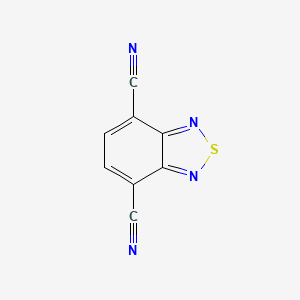

2,1,3-Benzothiadiazole-4,7-dicarbonitrile is an organic compound that belongs to the class of benzothiadiazoles. It is characterized by the presence of two cyano groups attached to the benzothiadiazole ring at positions 4 and 7.

科学研究应用

2,1,3-Benzothiadiazole-4,7-dicarbonitrile has several scientific research applications:

Electrocatalysis: It is used as an electrocatalyst for hydrogen evolution reactions, showing high Faradaic efficiency.

Materials Science: It is employed in the synthesis of covalent organic frameworks and other advanced materials.

Organic Electronics: It serves as a building block for the synthesis of light-emitting diodes and conducting polymers.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile typically involves the cyclization of o-phenylenediamine with sulfur and subsequent introduction of cyano groups. One common method includes the reaction of o-phenylenediamine with sulfur monochloride to form 2,1,3-benzothiadiazole, followed by bromination with N-bromosuccinimide and subsequent cyanation using copper(I) cyanide .

Industrial Production Methods

Industrial production methods for 2,1,3-Benzothiadiazole-4,7-dicarbonitrile are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

化学反应分析

Types of Reactions

2,1,3-Benzothiadiazole-4,7-dicarbonitrile undergoes various chemical reactions, including:

Reduction: It can be reduced to form radical anions, which are stable under certain conditions.

Photochemical Reactions: It can participate in photochemical reduction reactions in the presence of suitable electron donors.

Common Reagents and Conditions

Reduction: Common reagents include sodium borohydride and other reducing agents.

Photochemical Reactions: Reagents such as ethylenediaminetetra-acetic acid disodium salt and cetyltrimethylammonium bromide are used in micellar solutions.

Major Products

作用机制

The mechanism of action of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile in electrocatalysis involves its reduction to form radical anions, which then participate in protonation reactions to produce hydrogen. The nitrile groups at positions 4 and 7 play a crucial role in stabilizing the intermediate species and facilitating the catalytic process .

相似化合物的比较

Similar Compounds

2,1,3-Benzothiadiazole: Lacks the cyano groups and has different electronic properties.

4,7-Dibromo-2,1,3-benzothiadiazole: Contains bromine atoms instead of cyano groups, used in organic electronics.

2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): Used in cross-coupling reactions and materials synthesis.

Uniqueness

2,1,3-Benzothiadiazole-4,7-dicarbonitrile is unique due to its dual cyano groups, which enhance its electron-accepting properties and make it suitable for applications in electrocatalysis and materials science .

生物活性

2,1,3-Benzothiadiazole-4,7-dicarbonitrile (BTDC) is a compound that has garnered attention in various fields due to its unique structural features and biological activities. This article explores the biological activity of BTDC, including its mechanisms of action, efficacy in different biological systems, and potential applications in medicine and biochemistry.

Chemical Structure and Properties

BTDC is characterized by the presence of a benzothiadiazole moiety with two cyano groups at the 4 and 7 positions. This structure contributes to its electronic properties and reactivity, making it a candidate for various biological applications.

Antioxidant Properties

BTDC has demonstrated significant antioxidant activity. In studies assessing its ability to scavenge free radicals, BTDC was shown to effectively reduce oxidative stress in cellular models. For instance, it exhibited a dose-dependent scavenging effect on DPPH radicals, comparable to standard antioxidants like ascorbic acid .

Inhibition of Enzymatic Activity

One of the notable biological activities of BTDC is its ability to inhibit tyrosinase, an enzyme crucial for melanin production. In vitro assays revealed that BTDC analogs significantly inhibited mushroom tyrosinase activity, with some analogs showing IC50 values as low as 1.12 µM . This suggests potential applications in treating hyperpigmentation disorders.

Cytotoxic Effects

The cytotoxicity of BTDC was evaluated in various cancer cell lines. Studies indicated that while some analogs exhibited potent inhibitory effects on cell viability at higher concentrations, others maintained low cytotoxicity at therapeutic levels. Specifically, certain derivatives did not show significant cytotoxicity at concentrations up to 20 µM after 48 hours of exposure .

Tyrosinase Inhibition Mechanism

The mechanism behind the tyrosinase inhibition by BTDC involves competitive inhibition where the compound competes with substrate binding sites on the enzyme. Kinetic studies using Lineweaver–Burk plots confirmed this competitive inhibition model .

Antioxidant Mechanism

The antioxidant activity is attributed to the ability of BTDC to donate electrons and stabilize free radicals. The compound's structure allows for effective interaction with reactive oxygen species (ROS), thereby mitigating oxidative damage in cells .

Case Study 1: Melanin Production Inhibition

A study investigated the effects of BTDC on melanin production in B16F10 murine melanoma cells. The results showed that treatment with BTDC reduced melanin content significantly compared to untreated controls. This effect was linked to decreased tyrosinase activity and suggests potential use in cosmetic formulations aimed at skin lightening .

Case Study 2: Antioxidant Efficacy in Human Cells

In a separate study focusing on human stem cells, BTDC was tested for its ability to protect against oxidative stress induced by hydrogen peroxide. The findings indicated that BTDC treatment led to a marked decrease in cell death and preserved cellular functions, highlighting its potential as a protective agent in regenerative medicine .

Data Summary

| Activity | IC50 Value | Cell Type | Effect |

|---|---|---|---|

| Tyrosinase Inhibition | 1.12 µM | Mushroom Tyrosinase | Strong inhibition |

| Cytotoxicity | >20 µM | B16F10 Cells | Low cytotoxicity |

| Antioxidant Activity | N/A | Human Stem Cells | Reduced oxidative stress |

属性

IUPAC Name |

2,1,3-benzothiadiazole-4,7-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2N4S/c9-3-5-1-2-6(4-10)8-7(5)11-13-12-8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMSJEIURSYOHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NSN=C2C(=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942170 | |

| Record name | 2,1,3-Benzothiadiazole-4,7-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20138-79-8 | |

| Record name | 2,1,3-Benzothiadiazole-4,7-dicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020138798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,1,3-Benzothiadiazole-4,7-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key electrochemical properties of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile (BTDN)?

A: Research using pulse radiolysis and cyclic voltammetry techniques revealed that BTDN undergoes a one-electron reduction in aqueous solutions, forming a radical anion (BTDN–˙). [] This reduction is characterized by a reduction potential of -506 ± 10 mV (cyclic voltammetry) and -490 ± 10 mV (pulse radiolysis). [] The BTDN–˙ species exhibits a characteristic optical absorption spectrum with maxima at 360, 460, 500, 630, and 680 nm, remaining consistent across pH 2.6-7.0. [] This suggests a low pKa for BTDN–˙, corroborated by ab initio calculations. []

Q2: How does the structure of BTDN–˙ contribute to its reactivity?

A: The electron spin resonance (ESR) spectrum of BTDN–˙ provides insight into its reactivity. [] The spectrum indicates hyperfine coupling constants (aH = 0.24 mT, aNA = 0.39 mT, aNB = 0.08 mT) attributed to interactions between the unpaired electron and the hydrogen (H), ring nitrogen (NA), and cyano nitrogen (NB) atoms, respectively. [] These couplings reflect the distribution of electron density within the radical anion and can influence its reactivity towards other molecules.

Q3: Can BTDN mediate electron transfer reactions, and what factors influence this process?

A: Yes, BTDN demonstrates potential as an electron mediator in photochemical systems. Studies show that BTDN, when incorporated into systems like micelles [, ] or vesicle bilayers, [, ] can facilitate electron transfer between donor and acceptor molecules. For instance, under photochemical conditions, BTDN mediates electron transfer from 4-morpholine-ethanesulphonic acid (MES) to anthraquinone-1,5-disulphonate within cationic micelles and across dioctadecyldimethylammonium bromide vesicle bilayers. [] The efficiency of this process is influenced by factors like pH, concentration of surfactants (like cetyltrimethylammonium bromide), and the type of electron donor employed. [, ]

Q4: What insights do we gain from the photochemical reduction of BTDN in the presence of ethylenediaminetetra-acetic acid disodium salt (EDTANa2) and micelles?

A: Research shows that BTDN undergoes photochemical reduction in the presence of EDTANa2 and cetyltrimethylammonium bromide (CTAB) micelles at a pH range of 5–5.5. [] This process leads to the formation of the radical anion BTDN–˙, confirmed through its characteristic visible and ESR spectra. [] Interestingly, BTDN acts as both an electron acceptor and a chromophore in this reaction. [] Further studies revealed that the efficiency of this reduction process is influenced by factors such as pH, CTAB concentration, and EDTANa2 concentration, highlighting the importance of the microenvironment in modulating BTDN's photochemical behavior. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。